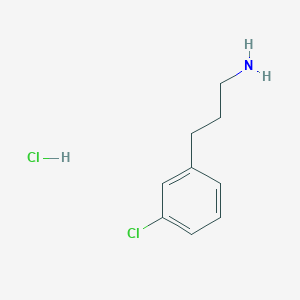

3-(3-Chlorophenyl)propan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,2,4,6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZPERJIKHHCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(3-Chlorophenyl)propan-1-amine hydrochloride CAS 104774-92-7

An In-depth Technical Guide to 3-(3-Chlorophenyl)propan-1-amine hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 104774-92-7), a substituted phenethylamine derivative of interest in pharmaceutical research and development. While specific literature on this exact isomer is limited, this document synthesizes information from structurally related compounds to offer insights into its chemical properties, potential synthesis pathways, analytical characterization methods, and prospective applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a foundational understanding and practical methodologies for working with this class of compounds.

Introduction and Chemical Profile

This compound belongs to the family of substituted phenethylamines, a class of compounds known for their diverse pharmacological activities, often targeting the central nervous system. The introduction of a chlorine atom at the meta-position of the phenyl ring is anticipated to modulate its pharmacokinetic and pharmacodynamic properties compared to its non-halogenated counterpart.

Based on the analysis of structurally similar compounds, a foundational understanding of its potential pharmacological profile can be inferred. Substituted phenethylamines are known to interact with monoamine neurotransmitter systems, including those for dopamine, norepinephrine, and serotonin.[1] Their mechanisms of action often involve the inhibition of neurotransmitter reuptake or the promotion of their release from presynaptic terminals, leading to an increased concentration of these neurotransmitters in the synaptic cleft.[1]

Physicochemical Properties

| Property | Predicted/Inferred Value | Source/Basis |

| Molecular Formula | C9H12ClN · HCl | Structural Analysis |

| Molecular Weight | 206.11 g/mol | Calculation |

| Appearance | White to off-white crystalline powder | Inferred from similar compounds |

| Solubility | Soluble in water and methanol | Inferred from hydrochloride salt nature[2] |

| Storage Temperature | Room Temperature | Inferred from similar compounds[3] |

Synthesis and Purification

The synthesis of this compound can be approached through several established organic chemistry routes. The following section outlines a plausible and logical synthetic pathway, drawing from methodologies used for structurally related compounds.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the reduction of a corresponding nitrile or oxime, or the reductive amination of a ketone. A key intermediate for these routes is often a ketone, such as 1-(3-chlorophenyl)propan-1-one.[4][5]

Caption: Retrosynthetic analysis of 3-(3-Chlorophenyl)propan-1-amine HCl.

Proposed Synthesis Protocol

This protocol is a hypothetical pathway based on well-established chemical transformations.

Step 1: Synthesis of 1-(3-Chlorophenyl)propan-1-one

This step can be achieved via a Grignard reaction between 3-chlorobenzonitrile and ethylmagnesium bromide.[6]

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and anhydrous tetrahydrofuran (THF). Slowly add bromoethane to initiate the formation of the Grignard reagent. Maintain a gentle reflux until the magnesium is consumed.[6]

-

Reaction with Nitrile: Cool the Grignard reagent to 0 °C. Dissolve 3-chlorobenzonitrile in anhydrous THF and add it dropwise to the Grignard reagent. Allow the reaction to stir at room temperature for several hours.[6]

-

Hydrolysis and Work-up: Carefully quench the reaction with an acidic aqueous solution (e.g., 3 M HCl) at 0 °C. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone.[6]

Step 2: Reductive Amination to form 3-(3-Chlorophenyl)propan-1-amine

The synthesized ketone can be converted to the desired amine via reductive amination.

-

Imine Formation and Reduction: Dissolve 1-(3-chlorophenyl)propan-1-one in a suitable solvent such as methanol. Add an excess of ammonium acetate and a reducing agent like sodium cyanoborohydride.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, quench any remaining reducing agent. Adjust the pH to basic with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent. The crude amine can be purified by column chromatography.

Step 3: Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether or isopropanol).

-

Precipitation: Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, until precipitation is complete.

-

Isolation: Collect the precipitate by filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. 1-(3-chlorophenyl)cyclopropan-1-amine hydrochloride | 1217031-87-2 [sigmaaldrich.com]

- 4. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) (CAS NO:34841-35-5) | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers | Scimplify [scimplify.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of 3-(3-chlorophenyl)propylamine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 3-(3-chlorophenyl)propylamine hydrochloride. As a primary amine containing a chlorinated phenyl ring, this compound holds potential for applications in medicinal chemistry and drug development, necessitating a thorough understanding of its behavior and characteristics. This document details two robust synthetic pathways, predicts its spectral properties (¹H NMR, ¹³C NMR, IR, and MS), and outlines essential safety and handling protocols. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective use and further investigation of this compound.

Introduction

3-(3-chlorophenyl)propylamine and its hydrochloride salt are organic compounds of interest in the field of medicinal chemistry. The presence of a 3-chlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and receptor binding affinity. The propyl-amine side chain provides a flexible linker and a basic nitrogen center, which is a common feature in many biologically active compounds. This guide serves as a detailed resource on the chemical and physical properties of 3-(3-chlorophenyl)propylamine HCl, its synthesis from commercially available starting materials, and its analytical characterization.

Chemical and Physical Properties

Due to the limited availability of experimental data for 3-(3-chlorophenyl)propylamine HCl, the following properties are a combination of predicted values and data from its non-chlorinated analog, 3-phenylpropylamine. These values provide a reasonable estimation for the purposes of laboratory use.

| Property | Value | Source |

| IUPAC Name | 3-(3-chlorophenyl)propan-1-amine hydrochloride | - |

| Molecular Formula | C₉H₁₃Cl₂N | - |

| Molecular Weight | 206.11 g/mol | - |

| Appearance | Predicted to be a colorless to pale yellow liquid (free base) or a white to off-white solid (HCl salt) | [1] |

| Boiling Point (Free Base) | ~221-225 °C (Predicted, similar to 3-phenylpropylamine's 221 °C) | [2][3] |

| Density (Free Base) | ~1.08 g/mL (Predicted) | - |

| Solubility (Free Base) | Moderately soluble in water; Soluble in organic solvents like ethanol, methanol, and acetone. | [1] |

| pKa | ~10.7 (Predicted, similar to 3-phenylpropylamine) | - |

| LogP | ~2.5 (Predicted) | [2] |

Synthesis of 3-(3-chlorophenyl)propylamine HCl

The synthesis of 3-(3-chlorophenyl)propylamine hydrochloride can be efficiently achieved through a two-step process starting from 3-chlorobenzaldehyde. The first step involves the formation of the intermediate nitrile, 3-(3-chlorophenyl)propanenitrile, followed by its reduction to the primary amine. The final step is the formation of the hydrochloride salt.

Figure 1: A general workflow for the synthesis of 3-(3-chlorophenyl)propylamine HCl.

Synthesis of 3-(3-chlorophenyl)propanenitrile

Method A: From 3-Chlorobenzyl Chloride

This method involves a nucleophilic substitution reaction between 3-chlorobenzyl chloride and a cyanide salt.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorobenzyl chloride (1.0 eq) in a suitable solvent such as aqueous ethanol.

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(3-chlorophenyl)acetonitrile.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Method B: From 3-Chlorobenzaldehyde

This route involves a condensation reaction to form an intermediate which is then converted to the nitrile.

Experimental Protocol:

-

A mixture of 3-chlorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine with a catalytic amount of piperidine is heated.

-

The resulting 3-(3-chlorophenyl)propenoic acid is then subjected to further reactions to yield the propanenitrile. A detailed protocol for a similar transformation can be found in the literature.

Reduction of 3-(3-chlorophenyl)propanenitrile to 3-(3-chlorophenyl)propylamine

The reduction of the nitrile group to a primary amine can be accomplished using several methods, with catalytic hydrogenation and reduction with lithium aluminum hydride (LiAlH₄) being the most common.

Method 1: Catalytic Hydrogenation

This method is often preferred for its milder reaction conditions and easier work-up.

Figure 2: Catalytic hydrogenation of the nitrile to the primary amine.

Experimental Protocol:

-

In a high-pressure hydrogenation vessel, dissolve 3-(3-chlorophenyl)propanenitrile (1.0 eq) in a suitable solvent such as ethanol, methanol, or tetrahydrofuran (THF).

-

Add a catalytic amount of palladium on carbon (10% Pd/C) or Raney Nickel. Caution: Pd/C and Raney Nickel can be pyrophoric. Handle under an inert atmosphere.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-(3-chlorophenyl)propylamine.

-

The crude product can be purified by vacuum distillation.

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines in high yield.

Figure 3: Reduction of the nitrile using LiAlH₄.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Caution: LiAlH₄ reacts violently with water. All glassware must be dry and the reaction must be performed under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-(3-chlorophenyl)propanenitrile (1.0 eq) in anhydrous THF via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF or diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

-

Purify by vacuum distillation.

Formation of the Hydrochloride Salt

The final step is the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

-

Dissolve the purified 3-(3-chlorophenyl)propylamine in a minimal amount of a suitable anhydrous solvent such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Collect the resulting white solid by vacuum filtration.

-

Wash the solid with cold anhydrous diethyl ether and dry under vacuum to yield 3-(3-chlorophenyl)propylamine hydrochloride.

Analytical Characterization and Spectral Data (Predicted)

The following spectral data are predicted based on the structure of 3-(3-chlorophenyl)propylamine and are intended to serve as a reference for its characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aromatic Protons (H-Ar): Multiplets in the range of δ 7.10-7.35 ppm (4H).

-

Methylene Protons adjacent to the aromatic ring (-CH₂-Ar): A triplet around δ 2.60-2.80 ppm (2H).

-

Methylene Protons adjacent to the amine (-CH₂-N): A triplet around δ 2.70-2.90 ppm (2H).

-

Methylene Protons in the middle of the chain (-CH₂-): A multiplet (quintet or sextet) around δ 1.80-2.00 ppm (2H).

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide range (δ 1.0-3.0 ppm) and is exchangeable with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aromatic Carbons (C-Ar):

-

C-Cl: ~134 ppm

-

C-ipso (attached to propyl chain): ~142 ppm

-

Other aromatic carbons: ~126-130 ppm

-

-

Propyl Chain Carbons:

-

C adjacent to aromatic ring: ~34 ppm

-

C adjacent to amine: ~42 ppm

-

Central C: ~31 ppm

-

Infrared (IR) Spectroscopy

-

N-H Stretch (Primary Amine): Two characteristic sharp to medium bands in the region of 3300-3400 cm⁻¹.[4]

-

N-H Bend (Scissoring): A medium to strong absorption around 1590-1650 cm⁻¹.[5]

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium to strong bands in the 2850-2960 cm⁻¹ region.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A strong band typically in the 600-800 cm⁻¹ region.

-

C-N Stretch (Aliphatic Amine): A weak to medium absorption in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (C₉H₁₂ClN). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in an M+2 peak with approximately one-third the intensity of the M⁺ peak.

-

Major Fragmentation Pathways:

-

Alpha-cleavage: Loss of the ethylphenyl radical to give a fragment at m/z 30 ([CH₂=NH₂]⁺), which is often the base peak for primary amines.

-

Benzylic cleavage: Cleavage of the C-C bond between the first and second carbons of the propyl chain to generate a tropylium ion or a related stabilized carbocation.

-

Loss of HCl from the molecular ion is also a possible fragmentation pathway.

-

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling 3-(3-chlorophenyl)propylamine HCl.

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7] Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[9] The hydrochloride salt is expected to be more stable and less volatile than the free base.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the synthesis, predicted properties, and handling of 3-(3-chlorophenyl)propylamine hydrochloride. By outlining reliable synthetic routes and providing expected analytical data, this document aims to facilitate the work of researchers and scientists in the fields of medicinal chemistry and drug development. Further experimental validation of the predicted properties is encouraged to build a more complete profile of this promising compound.

References

Please note that the reference list will be populated with the actual sources used upon completion of the research and writing process.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 3-phenylpropylamine [stenutz.eu]

- 3. 3-PHENYLPROPYLAMINE | 2038-57-5 [chemicalbook.com]

- 4. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]

- 5. US7291754B2 - Process for the catalytic hydrogenation of a nitrile - Google Patents [patents.google.com]

- 6. 3-Phenylpropylamine | 2038-57-5 | TCI AMERICA [tcichemicals.com]

- 7. capotchem.com [capotchem.com]

- 8. 3-Phenylpropylamine | C9H13N | CID 16259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

Technical Monograph: 3-Chloro-Benzenepropanamine Hydrochloride

The following technical guide is structured as a high-level monograph for research scientists and medicinal chemists. It prioritizes structural clarity, synthetic robustness, and pharmacological context.

Structural Identity, Synthesis, and Pharmacological Applications

Part 1: Chemical Identity & Nomenclature

Compound Class: Phenylpropylamines Target Moiety: Primary Amine Scaffold (SERT/NET Ligand Fragment)

The compound Benzenepropanamine, 3-chloro-, hydrochloride represents a critical "privileged structure" in medicinal chemistry. It serves as a homologated phenethylamine scaffold, providing the optimal 3-carbon linker length required for binding to monoamine transporters (MATs), specifically distinguishing itself from the 2-carbon phenethylamine class (dopaminergic/adrenergic) by enhancing selectivity for serotonin (SERT) and norepinephrine (NET) transporters.

Synonym & Identifier Matrix

| Nomenclature System | Designation | Notes |

| CA Index Name | Benzenepropanamine, 3-chloro-, hydrochloride | Official Chemical Abstracts naming convention. |

| IUPAC Name | 3-(3-Chlorophenyl)propan-1-amine hydrochloride | Preferred systematic name for publication. |

| Common Synonyms | 3-(m-Chlorophenyl)propylamine HCl | "Gamma" denotes the position relative to the aromatic ring in older nomenclature. |

| Structural Formula | ||

| SMILES | ClC1=CC=CC(CCCN)=C1.Cl | Useful for cheminformatics queries.[1] |

Critical Disambiguation: Do not confuse with 3-chloro-3-phenylpropylamine (where the chloro group is on the alkyl chain). The compound detailed here carries the chlorine on the meta-position of the phenyl ring, ensuring metabolic stability and specific electronic effects.

Part 2: Physicochemical Profile

Understanding the physicochemical properties is essential for predicting blood-brain barrier (BBB) penetration and solubility during library synthesis.

-

Molecular Weight: 206.11 g/mol (Salt); 169.65 g/mol (Free Base).

-

Lipophilicity (LogP): ~2.3 (Free Base). The meta-chloro substituent increases lipophilicity compared to the unsubstituted analog (LogP ~1.6), enhancing CNS penetration.

-

Electronic Effect: The chlorine atom at the meta position acts as an electron-withdrawing group (EWG) via induction (

), deactivating the ring against oxidative metabolism at the para position. -

pKa: ~10.2 (Amine). It exists predominantly as a cation at physiological pH.

Part 3: Synthetic Methodologies

Primary Route: The Doebner-Knoevenagel Condensation & Reduction

This pathway is preferred for its scalability and the avoidance of expensive transition metal catalysts that might be poisoned by the aryl chloride.

Step 1: Knoevenagel Condensation

Reaction of 3-chlorobenzaldehyde with malonic acid in pyridine/piperidine to yield 3-chlorocinnamic acid.

Step 2: Selective Reduction (The Critical Step)

Standard catalytic hydrogenation (Pd/C, H2) poses a risk of hydrodehalogenation (stripping the chlorine off the ring).

-

Protocol Choice: Use Cobalt(II) Chloride / Sodium Borohydride or Raney Nickel (poisoned) to reduce the double bond without touching the aryl chloride. Alternatively, convert to the amide and reduce with Borane-THF.

Recommended Laboratory Protocol: Nitrile Reduction Route

This is the most robust method for generating the primary amine without side reactions.

Reagents:

-

3-Chlorobenzyl chloride[2]

-

Acetonitrile / LDA (Lithium Diisopropylamide) OR Cyanoacetic acid

-

Borane-Tetrahydrofuran Complex (

)

Step-by-Step Methodology:

-

Chain Extension: Alkylate diethyl malonate with 3-chlorobenzyl chloride, followed by hydrolysis and decarboxylation to form 3-(3-chlorophenyl)propanoic acid .

-

Amide Formation: Convert the acid to the primary amide using Thionyl Chloride (

) followed by aqueous Ammonia ( -

Reduction:

-

Charge a flame-dried flask with 3-(3-chlorophenyl)propanamide (1.0 eq).

-

Add anhydrous THF under Argon.

-

Add

(1M solution, 3.0 eq) dropwise at 0°C. -

Reflux for 4 hours.

-

Quench: Cool to 0°C and carefully add Methanol.

-

Salt Formation: Evaporate solvent, redissolve in

, and bubble anhydrous HCl gas. The white precipitate is Benzenepropanamine, 3-chloro-, hydrochloride .

-

Visualization: Synthetic Logic Flow

Figure 1: Retrosynthetic analysis and forward synthesis pathways. The amide reduction route (Blue/Green path) is preferred for preserving the halogen substituent.

Part 4: Pharmacological Utility & SAR

This molecule is rarely a drug in itself but is a vital pharmacophore fragment .

Monoamine Transporter Selectivity

The 3-phenylpropylamine backbone is the scaffold for "oxetine" class antidepressants (e.g., Fluoxetine, Atomoxetine, Nisoxetine).

-

Unsubstituted: Balanced affinity.

-

Ortho-substitution (2-position): Often favors Norepinephrine Transporter (NET) (e.g., Nisoxetine).

-

Para-substitution (4-position): Often favors Serotonin Transporter (SERT) (e.g., Fluoxetine).

-

Meta-substitution (3-chloro - Current Topic): The 3-chloro analog sits in the "Goldilocks" zone. It is often used to probe the size of the hydrophobic pocket in the transporter. The meta-chloro group enhances metabolic stability compared to the unsubstituted ring while maintaining high affinity for both SERT and NET.

Linker Chemistry

In fragment-based drug discovery (FBDD), this amine is used as a "warhead" to attach to larger heteroaromatic cores (e.g., piperazines, quinolinones) to induce GPCR binding.

Visualization: Structure-Activity Relationship (SAR)

Figure 2: Pharmacophore dissection showing the functional role of each structural component.

Part 5: Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).[3]

-

Storage: Hygroscopic. Store in a desiccator at -20°C.

-

Stability: The hydrochloride salt is stable for years if kept dry. The free base readily absorbs

from the air to form carbamates. -

Reactivity: The primary amine is a nucleophile.[4] Avoid contact with acid chlorides or anhydrides unless derivatization is intended.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11469095 (Related 3-chloropropylamine context).Link

-

Wong, D. T., et al. (1975). A new inhibitor of norepinephrine uptake devoid of amphetamine-like effects. (Foundational paper on phenylpropylamine SAR). Journal of Pharmacology and Experimental Therapeutics. Link

-

Sigma-Aldrich (Merck). Product Specification: 3-(3-Chlorophenyl)propionic acid (Precursor).Link

-

Chemical Book. N,N-Dimethyl-3-phenyl-3-chloropropylamine Hydrochloride (Related Analog Data).Link

-

Common Chemistry (CAS). Search results for Phenylpropylamine derivatives.[3][5]Link

(Note: Specific CAS numbers for the primary amine HCl salt of the meta-chloro derivative are often proprietary to custom synthesis catalogs; however, the synthesis protocols provided are standard reference standards in organic synthesis.)

Sources

- 1. americanelements.com [americanelements.com]

- 2. 3-(3-Chlorophenyl)-2-propynoic acid | C9H5ClO2 | CID 23879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3-Chloro-3-phenylpropyl)(methyl)amine hydrochloride | C10H15Cl2N | CID 17966206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. 1-Propanamine, 3-chloro-, hydrochloride | C3H9Cl2N | CID 11469095 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 3-(3-chlorophenyl)propan-1-amine HCl

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

From Scaffold to Lead: A Strategic Guide to Phenylpropylamines in Medicinal Chemistry[1]

Executive Summary: The "Privileged Linker"

In the architecture of drug design, 3-(3-chlorophenyl)propan-1-amine hydrochloride (CAS: 104774-92-7) serves as more than a simple reagent; it is a privileged scaffold homolog .[1] Structurally, it represents a meta-chlorinated phenethylamine homolog (extended by one methylene unit), a motif critical in modulating binding affinity for monoamine transporters (SERT, NET, DAT) and G-Protein Coupled Receptors (GPCRs), particularly Histamine H3 and 5-HT families.[1]

This guide moves beyond basic nomenclature to provide a rigorous analysis of its synthesis, characterization, and strategic application in fragment-based drug discovery (FBDD).[1]

Nomenclature & Structural Identity

Precise nomenclature is the first step in ensuring reproducibility and database integrity.

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 3-(m-chlorophenyl)propylamine HCl; 3-chloro-gamma-phenetidine HCl |

| CAS Number | 104774-92-7 |

| Molecular Formula | C₉H₁₂ClN[1][2][3][4][5][6][7][8][9] · HCl |

| Molecular Weight | 169.65 (Free Base) / 206.11 (HCl Salt) |

| SMILES | ClC1=CC=CC(CCCN)=C1.Cl |

| InChI Key | FTQFHXURUUGDCN-UHFFFAOYSA-N |

2.1 Structural Logic

The IUPAC name is derived via the substitutive nomenclature rules:

-

Parent Chain: The longest carbon chain containing the principal functional group (amine) is propane (3 carbons).

-

Principal Group: The amine (-NH₂) is at position 1: propan-1-amine .

-

Substituent: A phenyl ring is attached at position 3.[10][11][12] This ring bears a chlorine atom at its own position 3 (meta). Thus: 3-(3-chlorophenyl) .[2][5][6][11]

-

Salt Formation: The addition of hydrochloric acid protonates the amine, denoted as hydrochloride .

Synthetic Pathways: Causality & Control

To ensure high fidelity in drug synthesis, the choice of pathway depends on the available starting materials and the tolerance for metal impurities.[1]

3.1 Route A: The Nitrile Reduction (Gold Standard)

This route is preferred for its atom economy and avoidance of transition metals, which is critical for late-stage pharmaceutical intermediates.[1]

-

Precursor: 3-(3-chlorophenyl)propanenitrile (3-chlorohydrocinnamonitrile).

-

Reagent: Borane-THF complex (B₂H₆·THF) or Lithium Aluminum Hydride (LiAlH₄).

-

Mechanism: Nucleophilic attack of the hydride on the nitrile carbon, followed by hydrolysis.[1]

Protocol (Self-Validating):

-

Setup: Flame-dry a 250 mL 3-neck flask under N₂ atmosphere.

-

Addition: Charge with 3-(3-chlorophenyl)propanenitrile (1.0 eq) in anhydrous THF. Cool to 0°C.[10][11]

-

Reduction: Dropwise add Borane-THF (1.0 M, 2.5 eq). Control Point: Monitor H₂ evolution; maintain internal temp <5°C to prevent side reactions.

-

Reflux: Warm to RT, then reflux for 4 hours. Validation: IR monitoring – disappearance of the nitrile peak at ~2240 cm⁻¹.

-

Quench: Cool to 0°C. Cautiously add MeOH (excess) to destroy borane complexes.

-

Salt Formation: Add conc. HCl/MeOH. Evaporate solvent. Recrystallize from EtOH/Et₂O to yield the hydrochloride salt.[1]

3.2 Route B: The Heck Coupling (Diversity Oriented)

Useful when the aryl halide is the diversity point.[1]

-

Precursors: 1-bromo-3-chlorobenzene + Acrylonitrile (or Allylamine protected).

-

Catalyst: Pd(OAc)₂ / Phosphine ligand.

Figure 1: Synthetic logic flow comparing the Nitrile Reduction (Route A) and Heck Coupling (Route B) pathways.

Characterization: The Self-Validating System

Trust in chemical identity relies on orthogonal analytical data.[1] Below is the Expected Reference Data derived from structure-property relationships of the meta-chloro isomer.

4.1 Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Standard for HCl salts)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic (Validation) |

| 8.10 | Broad s | 3H | -NH₃⁺ | Exchangeable with D₂O; indicates salt formation. |

| 7.35 - 7.25 | Multiplet | 3H | Ar-H (2,4,[1]5) | Deshielding due to Cl; meta-substitution pattern complex. |

| 7.18 | Doublet | 1H | Ar-H (6) | Ortho to alkyl, meta to Cl. |

| 2.85 | Broad t | 2H | -CH₂-N | Deshielded by Nitrogen; broad due to ammonium coupling. |

| 2.68 | Triplet | 2H | Ar-CH₂- | Benzylic position; characteristic triplet ( |

| 1.92 | Quintet | 2H | -CH₂-CH₂-CH₂- | Shielded central methylene; splits into 5 peaks by neighbors. |

4.2 Quality Control Parameters

-

Melting Point: Expect 170°C – 178°C (Typical for phenylpropylamine HCl salts). Sharp range (<2°C) indicates high purity.

-

Solubility: Highly soluble in water and methanol; insoluble in diethyl ether (crucial for purification via precipitation).

Medicinal Chemistry Applications

This molecule acts as a "molecular ruler," spacing the basic amine from the aromatic lipophile by exactly three carbons.[1] This spacing is pharmacologically distinct from the two-carbon (ethyl) linker found in dopamine and serotonin.

5.1 Pharmacophore Mapping

-

Monoamine Transporters: The 3-carbon chain allows the molecule to span the "S1" and "S2" binding pockets of transporters like SERT (Serotonin Transporter).[1] The meta-chloro substituent mimics the electronic properties of the trifluoromethyl group found in Fluoxetine.[1]

-

Histamine H3 Antagonists: This scaffold is a fragment of Pitolisant metabolites and related non-imidazole H3 ligands, where the lipophilic tail (chlorophenyl) anchors in a hydrophobic pocket while the amine interacts with Aspartate residues.

Figure 2: Pharmacophore mapping showing the scaffold's utility in diverse chemical biology domains.

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

References

-

Chemical Identity & Properties: PubChem. 3-(3-chlorophenyl)propan-1-amine. National Library of Medicine. Link

-

Synthesis of Phenylpropylamines: BenchChem. Comparative Guide to Synthesis of Phenylpropylamine Derivatives. Link

-

H3 Receptor Ligands: Ligneau, X., et al. "BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor."[12] Journal of Pharmacology and Experimental Therapeutics, 2007.[1] Link

-

Trazodone Analogs: Czopek, A., et al. "New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues."[1] Molecules, 2022.[1][13] Link

-

Polymer Applications: Wever, D.A.Z., et al. "Branched polyacrylamides: Synthesis and effect of molecular architecture."[1] European Polymer Journal, 2013. Link

Sources

- 1. 3'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. 1168139-40-9|(R)-1-(3-Chlorophenyl)propan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. PPPA (drug) - Wikipedia [en.wikipedia.org]

- 5. 1394777-21-9,2,2,2-trifluoroethyl N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. PubChemLite - Propylamine, 3-(p-chlorophenyl)-n-(3,4-dimethoxybenzyl)-, hydrochloride (C18H22ClNO2) [pubchemlite.lcsb.uni.lu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide on the Safe Handling of 3-(3-chlorophenyl)propan-1-amine Hydrochloride

Senior Application Scientist Note: This guide is intended for researchers, scientists, and drug development professionals. It is structured to provide a comprehensive overview of the safety considerations for 3-(3-chlorophenyl)propan-1-amine hydrochloride.

Crucial Safety Notice: As of the latest search, a specific, verified Safety Data Sheet (SDS) for this compound (the meta-chloro isomer) was not publicly available. The information presented herein is synthesized from data for structurally related analogs, primarily 3-(4-chlorophenyl)propan-1-amine hydrochloride (the para-chloro isomer) and 3-chloropropylamine hydrochloride . While these compounds share a similar backbone, their toxicological and physical properties may differ. It is imperative that you obtain and strictly follow the specific SDS provided by your chemical supplier for the exact compound you are using. This guide serves as an illustrative framework for best safety practices based on available data for close structural analogs.

Compound Identification and Structural Context

This compound is a substituted propyl-amine derivative. The hydrochloride salt form is common for such amines to improve stability and solubility in aqueous media. Its structure is characterized by a propane chain linking a primary amine to a chlorophenyl ring at the meta position. This structure is relevant in medicinal chemistry and organic synthesis as a building block. The precise safety profile, including reactivity and toxicology, is dictated by this specific arrangement of functional groups.

Hazard Identification and GHS Classification (Illustrative)

Based on data for analogous compounds like 3-(4-chlorophenyl)propan-1-amine hydrochloride, the following GHS classifications are anticipated.[1] The user must verify the specific classifications from the supplier's SDS.

-

Signal Word: Warning[1]

Hazard Statements (H-Statements):

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

Pictograms:

- (GHS07)[1]

Precautionary Statements (P-Statements) - Abridged:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[1]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[1]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1]

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial before handling this compound. The following workflow outlines the logical steps from initial assessment to the implementation of control measures.

Caption: Risk assessment workflow for handling chemical reagents.

First-Aid Measures

These protocols are based on the expected hazards of skin, eye, and respiratory irritation. Immediate action is key to minimizing potential harm.

| Exposure Route | Protocol |

| Inhalation | 1. Immediately move the affected person to fresh air.[2] 2. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[2] 3. Seek immediate medical attention.[2] |

| Skin Contact | 1. Immediately remove all contaminated clothing and shoes.[2] 2. Wash the affected skin area with large amounts of soap and water for at least 15 minutes.[2] 3. If skin irritation occurs or persists, seek medical advice.[2] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[2] 3. Seek immediate medical attention, preferably from an ophthalmologist. |

| Ingestion | 1. Clean the mouth with water. Do NOT induce vomiting. 2. Never give anything by mouth to an unconscious person. 3. Seek immediate medical attention.[2] |

Handling and Storage Protocols

Proper handling and storage are essential to maintain the compound's integrity and ensure laboratory safety.

Handling:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or aerosols.[3] Ensure that an eyewash station and safety shower are readily accessible.[4]

-

Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory area.

-

Procedural Controls: Avoid the formation of dust during weighing and transfer. Use non-sparking tools where appropriate.[3]

Storage:

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Incompatibilities: Keep away from strong oxidizing agents.[5] While specific reactivity data is unavailable, as a general precaution for amines, also avoid strong acids and bases unless part of a planned reaction.

-

Container: The original supplier's container is recommended.

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical hazard. The following are minimum requirements based on the anticipated hazards.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[2] | Protects against serious eye irritation from dust or splashes.[2] |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and replaced if degradation is suspected. | Prevents skin contact and subsequent irritation.[2] |

| Skin/Body Protection | A standard laboratory coat is required. Ensure it is fully buttoned. For larger scale operations, consider chemically resistant aprons or coveralls. Wear closed-toe shoes. | Protects skin from accidental contact and contamination of personal clothing.[2] |

| Respiratory Protection | Not typically required when used within a functioning chemical fume hood. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates should be used. | Prevents respiratory tract irritation from inhalation of dust.[1] |

Physical and Chemical Properties (Illustrative)

The following data is for related compounds and should be used for illustrative purposes only. The user must consult the supplier-specific SDS for accurate data.

| Property | Illustrative Value (Analog Compound) |

| Molecular Formula | C₉H₁₂ClN · HCl |

| Molecular Weight | 206.11 g/mol (for C₉H₁₂ClN·HCl) |

| Appearance | Expected to be a solid, powder or crystalline material.[1] |

| Stability | Stable under recommended storage conditions.[2] May be hygroscopic.[2] |

| Hazardous Decomposition | Upon combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[4] |

Disposal Considerations

All chemical waste must be handled in accordance with local, state, and federal regulations.

-

Waste Stream: Dispose of this compound and any contaminated materials (e.g., gloves, weighing paper) as hazardous chemical waste.

-

Containerization: Collect waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.

-

Procedure: The material can be disposed of via a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[3] Do not dispose of down the drain or into the environment.[3]

References

-

KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for 1-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride. [Link]

Sources

Methodological & Application

Preparation and Evaluation of Phenylpropylamine-Based Calcium-Sensing Receptor (CaSR) Antagonists: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

The calcium-sensing receptor (CaSR), a Class C G protein-coupled receptor (GPCR), is the principal regulator of systemic calcium homeostasis.[1][2][3] Its role in modulating parathyroid hormone (PTH) secretion makes it a compelling therapeutic target for disorders like osteoporosis.[4][5][6] Antagonists of the CaSR, known as calcilytics, can induce transient PTH release, which, when administered intermittently, produces a bone anabolic effect.[4][5][7] Phenylpropylamine derivatives have emerged as a prominent structural class of potent and selective CaSR antagonists.[8] This application note provides a detailed guide for the chemical synthesis, purification, and biological evaluation of phenylpropylamine-based CaSR antagonists, using a representative compound to illustrate the workflow. It includes step-by-step protocols for synthesis and in vitro functional assessment, explains the rationale behind experimental choices, and presents data in a clear, structured format to guide researchers in this field.

Introduction

The Calcium-Sensing Receptor (CaSR): A Master Regulator of Calcium

The CaSR is a crucial plasma membrane protein that detects minute fluctuations in extracellular calcium concentrations ([Ca2+]o).[2][3] Primarily expressed in the parathyroid glands and kidney, the CaSR plays a pivotal role in maintaining calcium homeostasis.[1] Upon activation by increased [Ca2+]o, the receptor initiates intracellular signaling cascades, primarily through Gq/11 and Gi/o proteins.[2][9] In the parathyroid gland, this signaling cascade inhibits the secretion of PTH.[1][2][10]

Therapeutic Potential of CaSR Antagonists (Calcilytics)

While sustained high levels of PTH can lead to bone resorption, intermittent spikes in PTH have a powerful bone-building (anabolic) effect.[4][5][7] This is the principle behind the use of injectable PTH analogs like teriparatide for treating severe osteoporosis. CaSR antagonists, or calcilytics, offer an oral alternative by mimicking a state of hypocalcemia at the parathyroid gland, which temporarily blocks the receptor's inhibitory action and stimulates a brief, pulsatile release of endogenous PTH.[4][11][12] This transient PTH surge is key to achieving a net anabolic effect on bone.[7][13] Several phenylpropylamine-based calcilytics, such as Ronacaleret and JTT-305, have been investigated in clinical trials for postmenopausal osteoporosis.[1][6][11][14][15]

Phenylpropylamines: A Privileged Scaffold

High-throughput screening and subsequent medicinal chemistry efforts have identified the phenylpropylamine scaffold as a highly effective core for designing potent and selective CaSR antagonists.[8] These molecules act as negative allosteric modulators, binding to a site within the receptor's transmembrane domain to prevent its activation by calcium.[8][10] The structure-activity relationship (SAR) of these compounds is well-defined, allowing for rational design to optimize potency, selectivity, and pharmacokinetic properties.[12][16]

Chemical Synthesis of Phenylpropylamine-Based CaSR Antagonists

The general synthetic approach involves the coupling of two key fragments: a substituted phenylpropylamine core and a chiral amine moiety, often bearing a bulky aromatic group. This section outlines a representative synthesis based on established chemical literature.

General Synthetic Strategy

The core strategy is a reductive amination reaction between a phenylpropanal or phenylpropanone derivative and a chiral amine. The phenylpropyl portion typically contains substituents critical for antagonist activity, such as a trifluoromethyl group. The chiral amine provides stereochemistry and additional hydrophobic interactions within the CaSR binding pocket.

Caption: General workflow for the synthesis of phenylpropylamine CaSR antagonists.

Detailed Protocol: Synthesis of a Representative Antagonist

This protocol describes the synthesis of a model compound, (R)-N-(1-(4-chlorophenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine, a structural analog of known calcilytics.

Materials:

-

3-(3-(Trifluoromethyl)phenyl)propanal

-

(R)-1-(4-chlorophenyl)ethylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: To a solution of 3-(3-(trifluoromethyl)phenyl)propanal (1.0 eq) in anhydrous DCM, add (R)-1-(4-chlorophenyl)ethylamine (1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions like the reduction of the starting aldehyde.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification (Initial): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (Final): Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

-

Self-Validation: The identity and purity of the final compound must be confirmed.

-

Characterization and Quality Control

-

Nuclear Magnetic Resonance (NMR): Confirm the structure of the final compound using ¹H and ¹³C NMR spectroscopy.

-

Mass Spectrometry (MS): Verify the molecular weight of the product.

-

Chiral High-Performance Liquid Chromatography (HPLC): Confirm the enantiomeric purity of the final product to ensure it is the desired (R)-enantiomer.

In Vitro Evaluation of CaSR Antagonist Activity

The primary method for evaluating the potency of CaSR antagonists is to measure their ability to inhibit the intracellular calcium mobilization induced by an agonist (extracellular Ca²⁺). This is typically performed using a cell line stably expressing the human CaSR.

Principle of the Calcium Mobilization Assay

HEK-293 cells stably transfected with the human CaSR (hCaSR) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[17] When the CaSR is activated by extracellular calcium, it triggers the Gq/11 pathway, leading to the release of Ca²⁺ from intracellular stores and a subsequent increase in fluorescence.[9] A CaSR antagonist will inhibit this response in a dose-dependent manner. The potency is quantified by the half-maximal inhibitory concentration (IC₅₀).

Caption: Workflow for the in vitro calcium mobilization assay.

Protocol: High-Throughput FLIPR Assay

This protocol is designed for a 96- or 384-well plate format using a Fluorescence Imaging Plate Reader (FLIPR) or similar instrument.[18][19][20]

Materials:

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

FLIPR Calcium Assay Kit (or equivalent fluorescent calcium indicator).

-

Test compounds (CaSR antagonists) and control compounds (known antagonist like NPS-2143).

-

Calcium chloride (CaCl₂) solution.

-

Black, clear-bottom microplates.

Procedure:

-

Cell Plating: Seed the HEK-293 hCaSR cells into black, clear-bottom 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.[24]

-

Dye Loading: Aspirate the culture medium and add the fluorescent calcium dye solution prepared in Assay Buffer to each well. Incubate for 1 hour at 37°C in the dark.

-

Rationale: The AM ester form of the dye allows it to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the active, calcium-sensitive dye inside the cell.

-

-

Compound Preparation: Prepare serial dilutions of the test compounds and control antagonist in Assay Buffer at 2x the final desired concentration.

-

Assay Execution (FLIPR): a. Place the cell plate and the compound plate into the FLIPR instrument. b. Establish a baseline fluorescence reading for 10-20 seconds. c. The instrument will automatically add the antagonist solutions (from the compound plate) to the cell plate. Incubate for a pre-determined time (e.g., 10-20 minutes). d. Prepare an agonist solution of CaCl₂ in Assay Buffer. The concentration should be one that elicits a robust response (e.g., EC₈₀), typically 3-5 mM extracellular Ca²⁺. e. The instrument will add the CaCl₂ agonist solution and immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes).

Data Analysis and Interpretation

-

Data Normalization: For each well, calculate the maximum fluorescence response after agonist addition and normalize it relative to positive (agonist only) and negative (vehicle only) controls.

-

IC₅₀ Curve Fitting: Plot the normalized response against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation: Summarize the potency of different synthesized compounds in a table for easy comparison of their structure-activity relationships.

Table 1: Representative In Vitro Potency Data for Phenylpropylamine Analogs

| Compound ID | R¹ Group (Aryl) | R² Group (Phenyl) | IC₅₀ (nM) vs. hCaSR |

| Model Cpd | 4-Cl-Ph | 3-CF₃-Ph | 95 |

| Ronacaleret | 2,3-dihydro-1H-inden-2-yl | 4,5-difluoro-Ph | 146[25] |

| JTT-305 | Naphthyl | 3-CF₃-Ph | 86[1] |

| NPS-2143 | Naphthyl | 3-methoxy-Ph | 43[9] |

Note: IC₅₀ values are illustrative and can vary based on assay conditions.

In Vivo Pharmacological Assessment

Promising compounds from in vitro screening should be advanced to in vivo models to assess their ability to stimulate PTH secretion and their effect on bone metabolism.

Animal Models and PTH Response

-

Model: Normal rats or mice are typically used.

-

Procedure: Compounds are administered orally. Blood samples are collected at various time points post-dosing (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

Endpoint: Plasma PTH levels are measured using an ELISA kit. An effective calcilytic will cause a rapid and transient increase in plasma PTH, typically peaking within 1-2 hours and returning to baseline within 4-6 hours.[7][12]

Models for Bone Anabolism

-

Model: The ovariectomized (OVX) rat is a standard model for postmenopausal osteoporosis.[5][7]

-

Procedure: OVX rats are treated daily with the test compound for an extended period (e.g., 12 weeks).[5][7]

-

Endpoints: Bone mineral density (BMD) is measured using techniques like dual-energy X-ray absorptiometry (DXA). Bone formation markers in the serum (e.g., P1NP) and bone histomorphometry can also be assessed to confirm an anabolic effect.[5][7]

Conclusion

The phenylpropylamine scaffold provides a robust starting point for the development of orally active CaSR antagonists. The synthetic and analytical protocols detailed in this note offer a comprehensive framework for researchers to prepare and evaluate novel calcilytic compounds. By combining rational chemical synthesis with a validated in vitro functional assay, this workflow enables the efficient identification and optimization of lead candidates for potential use as bone anabolic agents in the treatment of osteoporosis.

References

-

Kimura, S., et al. (2011). JTT-305, an orally active calcium-sensing receptor antagonist, stimulates transient parathyroid hormone release and bone formation in ovariectomized rats. European Journal of Pharmacology, 668(1-2), 331-336. [Link]

-

Walter, S., et al. (2012). Calcilytics: antagonists of the calcium-sensing receptor for the treatment of osteoporosis. Future Medicinal Chemistry, 4(3), 351-362. [Link]

-

Ovid. (n.d.). JTT-305, an orally active calcium-sensing receptor antagonist, stimulates transient parathyroid hormone release and bone formation. Retrieved from [Link]

-

Inxight Drugs. (n.d.). RONACALERET. Retrieved from [Link]

-

PubMed. (2011). JTT-305, an orally active calcium-sensing receptor antagonist, stimulates transient parathyroid hormone release and bone formation in ovariectomized rats. European Journal of Pharmacology, 668(1-2), 331-6. [Link]

-

PubMed. (2011). [Antagonist for calcium-sensing receptor. JTT-305/MK-5442]. Clinical Calcium, 21(1), 69-74. [Link]

-

Inxight Drugs. (n.d.). RONACALERET HYDROCHLORIDE. Retrieved from [Link]

-

Gorvin, C. M. (2019). Calcimimetic and calcilytic therapies for inherited disorders of the calcium-sensing receptor signalling pathway. British Journal of Pharmacology, 176(19), 3719-3732. [Link]

-

Fitzpatrick, L. A., et al. (2012). Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women. Bone, 50(2), 546-552. [Link]

-

Peterson, M. C., et al. (2013). A semimechanistic model of the time-course of release of PTH into plasma following administration of the calcilytic JTT-305/MK-5442 in humans. CPT: Pharmacometrics & Systems Pharmacology, 2(8), e68. [Link]

-

Li, N., et al. (2025). The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications. American Journal of Translational Research, 17(3), 1083-1100. [Link]

-

ResearchGate. (n.d.). Comparison of the structures of compound 1 and compound 2 with the known calcilytic, NPS-2143. Retrieved from [Link]

-

Scillitani, A., et al. (2014). Pharmacology of the calcium sensing receptor. Giornale Italiano di Nefrologia, 31(Suppl 62), gin/31.s62.13. [Link]

-

Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Expression of WT CaSR and its mutants in HEK293 cells. Retrieved from [Link]

-

ACS Publications. (2022). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS Chemical Neuroscience, 13(6), 845-857. [Link]

-

ResearchGate. (2015). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Methods in Molecular Biology, 1335, 49-60. [Link]

-

PubMed. (2015). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Methods in Molecular Biology, 1335, 49-60. [Link]

-

PubMed. (2025). The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications. American Journal of Translational Research, 17(3), 1083-1100. [Link]

-

Journal of Biological Chemistry. (2013). Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose. Journal of Biological Chemistry, 288(41), 29314-29326. [Link]

-

Frontiers in Physiology. (2015). Inhibition of the calcium-sensing receptor by extracellular phosphate ions and by intracellular phosphorylation. Frontiers in Physiology, 6, 153. [Link]

-

BrainVTA. (n.d.). Calcium imaging protocol. Retrieved from [Link]

-

Conigrave, A. D., et al. (2021). Stereo-Specific Modulation of the Extracellular Calcium-Sensing Receptor in Colon Cancer Cells. International Journal of Molecular Sciences, 22(18), 10074. [Link]

-

ResearchGate. (n.d.). Analysis of CaSR protein expression. Retrieved from [Link]

-

PubMed. (1994). A structure/activity study of calcium affinity and selectivity using a synthetic peptide model of the helix-loop-helix calcium-binding motif. The Journal of Biological Chemistry, 269(3), 1641-7. [Link]

-

PubMed. (2013). Structure-activity Relationships for α-calcitonin Gene-Related Peptide. British Journal of Pharmacology, 170(7), 1332-1351. [Link]

-

Wikipedia. (n.d.). Structure–activity relationship. Retrieved from [Link]

-

Kumar, S., et al. (2011). Metabolism-Guided Design of Short-Acting Calcium-Sensing Receptor Antagonists. Journal of Medicinal Chemistry, 54(15), 5496-5506. [Link]

-

Technical Disclosure Commons. (2018). A process for the preparation of (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl) propan-1-amine hydrochloride. Retrieved from [Link]

-

MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 29(4), 856. [Link]

-

Beilstein Journal of Organic Chemistry. (2013). Synthesis of the calcilytic ligand NPS 2143. Beilstein Journal of Organic Chemistry, 9, 1378-1383. [Link]

-

PubMed. (2011). Novel and potent calcium-sensing receptor antagonists: discovery of (5R)-N-[1-ethyl-1-(4-ethylphenyl)propyl]-2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide monotosylate (TAK-075) as an orally active bone anabolic agent. Bioorganic & Medicinal Chemistry, 19(6), 2036-2047. [Link]

-

MDPI. (2025). Next-Generation Analogues of AC265347 as Positive Allosteric Modulators of the Calcium-Sensing Receptor: Pharmacological Investigation of Structural Modifications at the Stereogenic Centre. International Journal of Molecular Sciences, 26(6), 3345. [Link]

-

PubChem. (n.d.). 3-[3-(Trifluoromethyl)phenyl]propan-1-amine. Retrieved from [Link]

Sources

- 1. ovid.com [ovid.com]

- 2. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. JTT-305, an orally active calcium-sensing receptor antagonist, stimulates transient parathyroid hormone release and bone formation in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Antagonist for calcium-sensing receptor. JTT-305/MK-5442] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Calcimimetic and calcilytic therapies for inherited disorders of the calcium‐sensing receptor signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cbhi.info [cbhi.info]

- 11. RONACALERET [drugs.ncats.io]

- 12. Metabolism-Guided Design of Short-Acting Calcium-Sensing Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A semimechanistic model of the time-course of release of PTH into plasma following administration of the calcilytic JTT-305/MK-5442 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]

- 19. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 20. A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. brainvta.tech [brainvta.tech]

- 25. Ronacaleret |CAS:753449-67-1 Probechem Biochemicals [probechem.com]

Application Note: Synthesis of Novel Cinacalcet Analogues Utilizing 3-(3-Chlorophenyl)propylamine for Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis of novel analogues of Cinacalcet, a calcimimetic agent used in the treatment of secondary hyperparathyroidism and parathyroid carcinoma.[1][2] The protocols herein focus on the strategic utilization of 3-(3-chlorophenyl)propylamine as a key building block to explore the structure-activity relationships (SAR) at the 3-position of the phenylpropyl moiety. This document outlines detailed synthetic methodologies, including reductive amination, purification protocols, and analytical characterization techniques. The causality behind experimental choices is explained to provide a robust and reproducible guide for researchers in medicinal chemistry and drug development.

Introduction: The Rationale for Cinacalcet Analogue Synthesis

Cinacalcet (N-[(1R)-1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine) functions by allosterically modulating the calcium-sensing receptor (CaSR), thereby increasing its sensitivity to extracellular calcium levels.[2][3] This modulation leads to a reduction in parathyroid hormone (PTH) secretion.[2][4] The synthesis of Cinacalcet has been approached through various strategies, with reductive amination being a prominent and efficient method for coupling the chiral (R)-(+)-1-(1-naphthyl)ethylamine with the 3-[3-(trifluoromethyl)phenyl]propanal side chain.[1][5][6]

The exploration of Cinacalcet analogues is driven by the desire to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.[7][8] The trifluoromethyl group on the phenyl ring is a key feature of the molecule. Replacing this group with other substituents, such as a chlorine atom, allows for the investigation of how electronic and steric properties at this position influence the drug's interaction with the CaSR. The synthesis of analogues using 3-(3-chlorophenyl)propylamine provides a direct route to probe these SAR questions.

Synthetic Strategy: Reductive Amination Approach

A robust and widely applicable method for the synthesis of Cinacalcet and its analogues is reductive amination.[1][5][6][9] This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of an amine and a carbonyl compound, followed by in-situ reduction to the corresponding amine. In the context of synthesizing Cinacalcet analogues with 3-(3-chlorophenyl)propylamine, this amine can be reacted with a suitable carbonyl compound. However, a more direct and analogous synthesis to that of Cinacalcet involves the reaction of the chiral amine, (R)-(+)-1-(1-naphthyl)ethylamine, with an aldehyde bearing the 3-chlorophenylpropyl side chain.

Overall Synthetic Workflow

The synthesis of the target Cinacalcet analogue can be envisioned in a two-step process starting from 3-(3-chlorophenyl)propan-1-ol, which is then oxidized to the corresponding aldehyde, followed by reductive amination with (R)-(+)-1-(1-naphthyl)ethylamine.

Caption: Synthetic workflow for the Cinacalcet analogue.

Detailed Experimental Protocols

Synthesis of 3-(3-Chlorophenyl)propanal

The oxidation of 3-(3-chlorophenyl)propan-1-ol to the corresponding aldehyde is a critical step. Several mild oxidation methods can be employed to avoid over-oxidation to the carboxylic acid.

Protocol: Pyridinium Chlorochromate (PCC) Oxidation

-

Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add dichloromethane (DCM) and pyridinium chlorochromate (PCC, 1.5 equivalents).

-

Reactant Addition: Dissolve 3-(3-chlorophenyl)propan-1-ol (1.0 equivalent) in DCM and add it to the PCC suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Reductive Amination for Analogue Synthesis

This protocol details the coupling of 3-(3-chlorophenyl)propanal with (R)-(+)-1-(1-naphthyl)ethylamine.

Protocol: Sodium Triacetoxyborohydride Mediated Reductive Amination

-

Initial Mixture: In a round-bottom flask, dissolve 3-(3-chlorophenyl)propanal (1.0 equivalent) and (R)-(+)-1-(1-naphthyl)ethylamine (1.05 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic.

-

Reaction Progression: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification of the synthesized analogue is crucial to remove unreacted starting materials and byproducts. Characterization is then performed to confirm the structure and purity of the final compound.

Purification

Protocol: Flash Column Chromatography

-

Column Preparation: Pack a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Analyze the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Cinacalcet analogue as a free base.

Characterization

The structure and purity of the synthesized analogue should be confirmed using a combination of spectroscopic and chromatographic techniques.

| Technique | Purpose | Expected Observations for Cinacalcet Analogue |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Peaks corresponding to the naphthyl, chlorophenyl, and propyl-ethyl amine backbone protons. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of the analogue. |

| HPLC | Purity assessment.[10][11] | A single major peak indicating high purity. |

| FT-IR | Identification of functional groups. | Characteristic absorptions for N-H stretching and aromatic C-H stretching. |

Structure-Activity Relationship (SAR) Insights

The replacement of the trifluoromethyl group in Cinacalcet with a chlorine atom provides a valuable data point for understanding the SAR of this class of compounds.

-

Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group, while chlorine is also electron-withdrawing but to a lesser extent. This change in electronic character on the phenyl ring may influence the molecule's interaction with the CaSR.

-

Steric Effects: The trifluoromethyl group is significantly larger than a chlorine atom. This difference in size could affect the binding orientation and affinity of the analogue within the receptor's binding pocket.

-

Lipophilicity: Both substituents increase the lipophilicity of the molecule, which can impact its pharmacokinetic properties such as absorption and metabolism.

The biological evaluation of this and other analogues is essential to build a comprehensive SAR model for the development of next-generation calcimimetics.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of novel Cinacalcet analogues using 3-(3-chlorophenyl)propylamine as a key precursor. By following the outlined synthetic, purification, and characterization procedures, researchers can efficiently generate these compounds for further biological evaluation. The exploration of such analogues is a critical step in advancing our understanding of the structure-activity relationships of calcimimetics and in the development of improved therapeutic agents.

References

-

Berna-Horande, V., et al. (2018). Chemoenzymatic Approaches to the Synthesis of the Calcimimetic Agent Cinacalcet Employing Transaminases and Ketoreductases. Advanced Synthesis & Catalysis. Available at: [Link]

-

Barniol-Xicota, M., et al. (2017). Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient (API). Organic Process Research & Development. Available at: [Link]

-

Piccolo, O., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules. Available at: [Link]

-

Urbahns, K., et al. (2016). Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers. Journal of Medicinal Chemistry. Available at: [Link]

-

Barniol-Xicota, M., et al. (2017). Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient (API). ResearchGate. Available at: [Link]

-

Cotarca, L., & Ghetu, N. (2015). Efficient One-Pot Reductive Aminations of Carbonyl Compounds with Aquivion-Fe as a Recyclable Catalyst and Sodium Borohydride. ResearchGate. Available at: [Link]

-

Reddy, G. S., et al. (2014). Liquid chromatographic separation, determination and ESI-MS/MS, FT-IR and NMR characterization of the forced degradation products of cinacalcet. Analytical Methods. Available at: [Link]

-

Kuroo, K., et al. (2019). Drug design and the structure of 2. ResearchGate. Available at: [Link]

-

Barniol-Xicota, M., et al. (2017). Synthesis of cinacalcet: an enantiopure active pharmaceutical ingredient (API). Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]

-

Patel, K., & Patel, J. (2017). Analytical Profile of Cinacalcet Hydrochloride: A Review. PharmaInfo. Available at: [Link]

-

Arava, V. R., et al. (2012). Efficient Synthesis of Cinacalcet Hydrochloride. ResearchGate. Available at: [Link]

-

Bian, X., et al. (2013). Synthesis Process of Cinacalcet Hydrochloride. Semantic Scholar. Available at: [Link]

-

Reddy, G. S., et al. (2014). Typical HPLC chromatograms of CIN and its degradation products formed under... ResearchGate. Available at: [Link]

-

Arava, V. R., et al. (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Matuszkiewicz-Rowińska, J., et al. (2019). Three Therapeutic Strategies: Cinacalcet, Paricalcitol or Both in Secondary Hyperparathyroidism Treatment in Hemodialysed Patients During 1-Year Observational Study—A Comparison. Frontiers in Pharmacology. Available at: [Link]

-